5alpha-Stigmastan-3-one
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Overview
Description
5alpha-Cholestan-24beta-ethyl-3beta-one: is a chemical compound with the molecular formula C29H50O and a molecular weight of 414.71 g/mol . It is also known by the synonym Stigmastan-3-one, (5α)- . This compound is a derivative of cholesterol and is characterized by its unique structure, which includes a 24beta-ethyl group and a 3beta-one functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Cholestan-24beta-ethyl-3beta-one typically involves the modification of cholesterol or its derivatives. The process may include steps such as oxidation, reduction, and substitution reactions to introduce the 24beta-ethyl and 3beta-one groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of 5alpha-Cholestan-24beta-ethyl-3beta-one may involve large-scale chemical synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5alpha-Cholestan-24beta-ethyl-3beta-one undergoes various chemical reactions, including:
Oxidation: Conversion of the 3beta-one group to other functional groups.
Reduction: Reduction of the 3beta-one group to a hydroxyl group.
Substitution: Introduction of different substituents at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 5alpha-Cholestan-24beta-ethyl-3beta-one is used as a precursor in the synthesis of other complex steroidal compounds. Its unique structure makes it valuable in studying steroid chemistry and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study the metabolism and function of steroids in various organisms. It serves as a model compound to investigate the biochemical pathways involving steroids .
Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, anti-cancer, or hormone-regulating effects .
Industry: In the industrial sector, 5alpha-Cholestan-24beta-ethyl-3beta-one is used in the production of steroidal intermediates and fine chemicals. Its role in the synthesis of high-value products makes it important for various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 5alpha-Cholestan-24beta-ethyl-3beta-one involves its interaction with specific molecular targets and pathways. As a steroid derivative, it may bind to steroid receptors and modulate their activity. The compound’s effects are mediated through its ability to influence gene expression, enzyme activity, and cellular signaling pathways .
Comparison with Similar Compounds
- Cholestan-3-one
- Stigmastan-3-one
- 5alpha-Cholestan-3beta-ol
Comparison: Compared to other similar compounds, 5alpha-Cholestan-24beta-ethyl-3beta-one is unique due to the presence of the 24beta-ethyl group. This structural feature may influence its chemical reactivity, biological activity, and overall properties. The comparison highlights the importance of specific substituents in determining the behavior and applications of steroidal compounds .
Properties
CAS No. |
5060-25-3 |
---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-22,24-27H,7-18H2,1-6H3/t20-,21-,22+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
BVVFRHKBULZQCQ-KWMXJCMHSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C |
Origin of Product |
United States |
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